Welcome to the BenchChem Online Store!
molecular formula C3H6O3 B555980 D-Lactic acid CAS No. 10326-41-7

D-Lactic acid

Cat. No. B555980
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05725841

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.16 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCCCC(C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.16 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.043 moles) were placed in a reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation head and mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 80° C. for 14 hours
Duration
14 h
DISTILLATION
Type
DISTILLATION
Details
Excess acetic anhydride and acetic acid were distilled off under low vacuum
ADDITION
Type
ADDITION
Details
Tetrahydrofuran/water (15 mL of 85/15; v/v) was added
TEMPERATURE
Type
TEMPERATURE
Details
heating at 60° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The bulk of the solvent was removed by vacuum distillation on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude product was dissolved in chloroform (20 mL)
WASH
Type
WASH
Details
The chloroform solution was washed twice with millipore water (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a "d" fritted glass funnel
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the oligomer by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05725841

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.16 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCCCC(C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.16 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.043 moles) were placed in a reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation head and mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 80° C. for 14 hours
Duration
14 h
DISTILLATION
Type
DISTILLATION
Details
Excess acetic anhydride and acetic acid were distilled off under low vacuum
ADDITION
Type
ADDITION
Details
Tetrahydrofuran/water (15 mL of 85/15; v/v) was added
TEMPERATURE
Type
TEMPERATURE
Details
heating at 60° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The bulk of the solvent was removed by vacuum distillation on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude product was dissolved in chloroform (20 mL)
WASH
Type
WASH
Details
The chloroform solution was washed twice with millipore water (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a "d" fritted glass funnel
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the oligomer by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05725841

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.16 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCCCC(C(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.16 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.043 moles) were placed in a reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation head and mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 80° C. for 14 hours
Duration
14 h
DISTILLATION
Type
DISTILLATION
Details
Excess acetic anhydride and acetic acid were distilled off under low vacuum
ADDITION
Type
ADDITION
Details
Tetrahydrofuran/water (15 mL of 85/15; v/v) was added
TEMPERATURE
Type
TEMPERATURE
Details
heating at 60° C. for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The bulk of the solvent was removed by vacuum distillation on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude product was dissolved in chloroform (20 mL)
WASH
Type
WASH
Details
The chloroform solution was washed twice with millipore water (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a "d" fritted glass funnel
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the oligomer by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)O
Name
Type
product
Smiles
OC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.